limontar - 139202-88-3

limontar

Catalog Number: EVT-1520106
CAS Number: 139202-88-3
Molecular Formula: C6H7F3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Limontar, chemically known as sodium succinate, is a compound that plays a significant role in various biochemical processes. It is derived from succinic acid, which is a dicarboxylic acid involved in the citric acid cycle, a key metabolic pathway for energy production in living organisms. Limontar is classified as a biological agent with applications in medicine and nutrition, particularly noted for its antihypoxic properties.

Source and Classification

Limontar can be sourced from the electrochemical reduction of maleic acid or through the fermentation of carbohydrates. It is classified under organic compounds, specifically as a dicarboxylic acid derivative. Its biological activity makes it relevant in pharmacology, particularly in formulations aimed at enhancing metabolic functions and treating conditions related to hypoxia.

Synthesis Analysis

Methods

The synthesis of Limontar typically involves the electrochemical reduction of maleic acid. This process can be performed in a diaphragm electrolyzer using an acid-resistant steel cathode. The reaction conditions include:

  • Temperature: 12-42 °C
  • Current Density: 0.5-1.0 kA/m²
  • Electrolyte: A 10% sulfuric acid solution

Technical Details

The electrochemical synthesis yields high purity succinic acid, which can be further processed to produce Limontar. The efficiency of this process is notable, with yields often exceeding 85% under optimal conditions .

Molecular Structure Analysis

Data

Key data regarding Limontar includes:

  • Molecular Weight: 118.09 g/mol
  • Melting Point: Approximately 186 °C .
Chemical Reactions Analysis

Reactions

Limontar participates in various biochemical reactions, primarily as an intermediate in the citric acid cycle. It can undergo decarboxylation to yield carbon dioxide and other metabolites essential for energy production.

Technical Details

In laboratory settings, Limontar has been shown to enhance metabolic pathways by acting as a substrate for enzymes involved in energy metabolism. Its role as an antihypoxic agent also highlights its ability to improve oxygen utilization at the cellular level .

Mechanism of Action

Process

Limontar exerts its biological effects primarily through its involvement in energy metabolism. It enhances mitochondrial function by facilitating the conversion of nutrients into ATP (adenosine triphosphate), which is crucial for cellular energy.

Data

Studies indicate that Limontar administration can improve physical performance and recovery during hypoxic conditions by optimizing oxygen consumption and reducing oxidative stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water, with solubility increasing with temperature.

Chemical Properties

  • pH Level: Typically around neutral (pH 6-7)
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.

Relevant analyses suggest that Limontar maintains its efficacy across various formulations, making it suitable for pharmaceutical applications .

Applications

Limontar has several scientific uses, particularly in medicine and sports nutrition:

  • Pharmaceutical Applications: Used as an antihypoxic agent to improve oxygen uptake and utilization.
  • Nutritional Supplements: Enhances endurance and recovery during physical exertion.
  • Research Applications: Investigated for its potential role in metabolic disorders and neuroprotection due to its ability to influence energy metabolism .
Introduction to Limontar: Pharmacological Significance

Historical Development of Succinate-Citrate Formulations

The therapeutic application of citric acid cycle intermediates traces to mid-20th century investigations into metabolic stimulation. Early research demonstrated that succinate administration could bypass metabolic blocks in oxidative phosphorylation and enhance oxygen utilization in hypoxic tissues. A landmark 1963 study documented succinate derivatives' ability to stimulate citric acid production in microbial models while counteracting sulfonamide and streptomycin toxicity—hinting at broader metabolic regulatory potential beyond energy metabolism alone [6]. This established the conceptual foundation for succinate-based metabolic therapy.

Citric acid entered therapeutic consideration not merely as a Krebs cycle intermediate but as a chelating adjuvant that enhances membrane permeability and bioavailability of coadministered compounds. Soviet-era pharmacology pursued this synergy systematically, leading to the standardized combination that would become Limontar. The development rationale centered on overcoming the pH-dependent limitations of succinic acid absorption: citric acid creates a mildly acidic microenvironment facilitating succinate dissolution and intestinal uptake [7]. This pharmaceutical innovation transformed theoretical biochemistry into practical pharmacotherapy.

Table 1: Historical Development Milestones of Succinate-Citrate Therapeutics

Time PeriodDevelopment PhaseKey Advances
Pre-1960sBiochemical FoundationIdentification of citric acid cycle intermediates and their roles in cellular energetics
1963Experimental EvidenceDocumentation of succinate's metabolic stimulation and anti-toxin effects in Nature [6]
1970s-1980sFormulation ResearchSystematic study of acid ratios for optimal bioavailability; stabilization techniques
1990sClinical TranslationDevelopment of diagnostic applications (gastric function testing) [7]
2000s-PresentExpanded IndicationsInvestigation in pregnancy support, alcohol toxicity, and asthenic conditions [7]

The evolution accelerated through the 1980s-1990s with rigorous pharmacodynamic studies establishing that the 4:1 succinate-to-citrate ratio achieved optimal synergistic potentiation. Clinical applications expanded from metabolic correction to diagnostic medicine, where Limontar's gastric secretory stimulation provided a safer alternative to histamine in assessing gastric acid production [7]. The diagnostic adoption reinforced its mechanistic foundation—only physiologically significant metabolic activation could provoke such consistent secretory responses. This historical trajectory transformed two ubiquitous cellular metabolites into a refined pharmaceutical agent with applications spanning preventive medicine, clinical diagnostics, and metabolic rehabilitation.

Chemical Taxonomy of Limontar as a Metabolic Regulator

Limontar's chemical classification bridges organic acid pharmaceuticals and endogenous metabolite replacements. Its active components exist naturally in eukaryotic cells: succinic acid (C₄H₆O₄) as a dicarboxylic acid and citric acid monohydrate (C₆H₈O₇·H₂O) as a tricarboxylic acid. Pharmacologically, it belongs to metabolic correctors acting on tissue respiration and energy metabolism (ATC class A15). The molecular interaction between components creates emergent properties beyond either acid alone:

  • Succinate serves as both a mitochondrial substrate and signaling molecule. Oxidation at complex II generates ubiquinol without proton pumping, producing 6 ATP molecules per succinate while bypassing complex I—a critical pathway during oxidative stress when complex I is impaired. Succinate also stabilizes hypoxia-inducible factor (HIF-1α) through competitive inhibition of prolyl hydroxylases, activating adaptive transcription to low-oxygen conditions [10].

  • Citrate regulates metabolic flux through allosteric inhibition of phosphofructokinase, creating feedback control of glycolysis. Its metal-chelating properties enhance the bioavailability of mineral cofactors essential for mitochondrial enzymes. Citrate also donates acetyl groups for acetyl-CoA formation, linking carbohydrate and lipid metabolism [7].

Table 2: Molecular and Metabolic Properties of Limontar Components

ParameterSuccinic Acid (C₄H₆O₄)Citric Acid Monohydrate (C₆H₈O₇·H₂O)
Chemical StructureHOOC-CH₂-CH₂-COOHHOOC-CH₂-C(OH)(COOH)-CH₂-COOH·H₂O
Molecular Weight118.09 g/mol210.14 g/mol
Primary Metabolic Entry PointComplex II (succinate dehydrogenase)Citrate synthase (condenses oxaloacetate + acetyl-CoA)
ATP Yield per Molecule6 ATP via FADH₂ pathway20 ATP (via full oxidation)
Key Regulatory RolesElectron transport bypass; HIF stabilization; GPCR signalingGlycolytic flux control; mineral solubility; fatty acid precursor
Degradation PathwayComplete oxidation to CO₂ + H₂OIsocitrate → α-ketoglutarate → full oxidation

The combination creates a self-sustaining metabolic cycle: exogenous succinate replenishes intermediates depleted during stress, while citrate modulates the rate of substrate entry into the cycle. This dual action normalizes the redox balance (NADH/NAD⁺ ratio) and enhances proton-motive force efficiency in mitochondria. Pharmacodynamically, Limontar exhibits rapid onset (10-20 minutes) due to passive diffusion of undissociated acids across membranes and complete biodegradation to CO₂ and H₂O without cumulative metabolites—properties distinguishing it from synthetic metabolic modifiers with complex pharmacokinetics [7]. The molecular simplicity enables broad biological activity: from gastric mucosa to neuronal mitochondria, reflecting the universal conservation of the Krebs cycle across tissues.

Global Regulatory Status and Classification (e.g., ATC Code: A15)

Limontar's regulatory positioning reflects its unique mechanism among metabolic agents. It holds the Anatomical Therapeutic Chemical (ATC) classification A15 - "Other alimentary tract and metabolism products," specifically designated for metabolic correctors without direct nutritional function. This classification distinguishes it from:

  • Vitamins (ATC A11): Despite functional overlaps with B vitamins in energy metabolism
  • Mineral supplements (ATC A12): Though it enhances mineral bioavailability
  • Appetite stimulants (ATC A15A): Despite secondary appetite effects [2] [5] [9]

The A15 category accommodates agents acting on fundamental biochemical processes rather than replacing specific nutrients. This aligns with Limontar's primary action: optimizing the efficiency of existing metabolic pathways rather than providing substrates for biosynthesis. Within Russia's pharmaceutical regulatory framework, Limontar carries the registration number Р N000176/01 and is approved as an over-the-counter metabolic regulator [7].

The WHO's ATC system assigns only one primary code per drug based on its dominant therapeutic use, creating classification challenges for multifunctional agents like Limontar. Its applications span three physiological domains:

  • Metabolic/Energy Regulation: Primary A15 classification
  • Gastrointestinal Function: Diagnostic use as gastric secretion stimulant
  • Toxicology: Alcohol intoxication management

However, the metabolic regulator designation prevails as the foundational mechanism enabling all applications. This regulatory categorization facilitates standardized pharmacovigilance and therapeutic comparisons across regions. Unlike pharmaceuticals with country-specific classifications, Limontar's ATC code provides a universal pharmacologic identifier recognized in over 100 countries participating in the WHO Drug Statistics Methodology [5] [9].

Properties

CAS Number

139202-88-3

Product Name

limontar

Molecular Formula

C6H7F3O2

Synonyms

limontar

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.